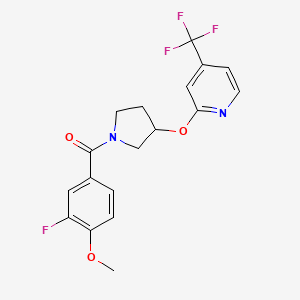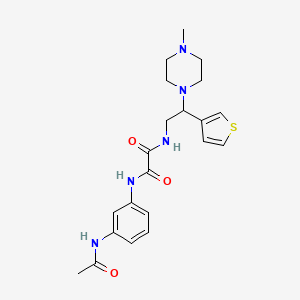
2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their pharmacological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of electron-attracting groups in strategic positions to facilitate reactions. For example, N-substituted benzenesulfonamide derivatives with electron-attracting groups in the para-position can be treated with alkali, such as 10% NaOH, to undergo rearrangement reactions. In one study, N-acetoacetyl-p-methylsulfonylbenzenesulfonamide was rearranged to form p-methylsulfonylphenylacetic acid . This suggests that similar synthetic strategies could be applied to the synthesis of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments provided evidence for the formation of intra- and intermolecular hydrogen bonds in solution, and the molecular structure was further confirmed by X-ray crystallography . These techniques are crucial for understanding the molecular structure of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved multiple steps, including esterification, treatment with hydrazine hydrate, ring closure reactions, and substitution at the thiol position with electrophiles . These reactions highlight the chemical versatility of sulfonamide derivatives and provide insight into the types of chemical reactions that 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their functional groups and molecular structure. For instance, the oxidation of partially substituted 2-acetamido-2-deoxyaldoses with methyl sulfoxide-acetic anhydride resulted in various 2-acetamido-2-deoxyaldonic acid derivatives, demonstrating the reactivity of the acetamido group in oxidation reactions . These properties are important for understanding the behavior of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide in different environments and could inform its potential applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial, Antifungal, and Anthelmintic Activity
2-Acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide and its derivatives have been studied for their potential biological activities. A notable study explores the synthesis and biological screening of sulfonyl derivatives, revealing significant antibacterial, antifungal, and anthelmintic activities. These compounds, through molecular docking, show similar binding poses to standard compounds, indicating a good correlation between binding energy and observed in vitro data for active compounds. Additionally, these derivatives have been suggested for latent fingerprint analysis, demonstrating their versatility in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis and Protection of Sulfonic Acids
Another research avenue involves the development of new methods for protecting sulfonic acids using the safety-catch principle. This innovative approach facilitates the synthesis of taurine derivatives, showcasing the compound's role in advancing chemical synthesis methodologies. The method developed is adaptable to a multiparallel format, broadening its applicability in the synthesis of sulfonic acid derivatives (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Enhancing Pharmacokinetic Properties
The compound's derivatives have also been investigated to enhance the pharmacokinetic properties of certain drugs. By identifying and modifying the site of metabolism, researchers have succeeded in creating more metabolically stable analogues. This process involves screening for endothelin (ET) binding characteristics and stability in liver microsomes, demonstrating the compound's contribution to the development of drugs with improved pharmacokinetic profiles (Humphreys et al., 2003).
pH Imaging Using Hyperpolarized (13)C MRI
In the field of medical imaging, derivatives of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide, such as N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), have been applied to pH imaging using hyperpolarized (13)C MRI. This application allows for rapid, sensitive pH measurements within the physiological range, underscoring the compound's importance in non-invasive diagnostic techniques (Flavell et al., 2015).
Eigenschaften
IUPAC Name |
2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-5-6-11(2)14(9-10)17-15(19)13(16-12(3)18)7-8-22(4,20)21/h5-6,9,13H,7-8H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOOORKAAOCBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2548405.png)
![N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2548406.png)
![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)



![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)
